Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate
Description
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a methyl benzoate moiety via a carbamoyl bridge. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-17-18-11-6-12-13(24-8-23-12)7-14(11)25-17/h2-7H,8H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRBMHIORUQPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Construction via Cyclocondensation
The benzothiazole core is typically synthesized from 2-aminothiophenol derivatives. For the dioxolo-fused variant, a methylenedioxy bridge is introduced early in the synthesis.
Procedure :
- Starting Material : 4,5-Dihydroxy-2-nitrobenzenethiol (1).
- Methylenedioxy Formation : Treat with dichloromethane and K₂CO₃ in DMF to form 1,3-dioxolo[4,5-f]benzene-2-thiol (2).
- Cyclization : React with cyanogen bromide (BrCN) in ethanol to yielddioxolo[4,5-f]benzothiazol-6-amine (3).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂, K₂CO₃ | DMF | 60°C | 6h | 85% |
| 2 | BrCN | Ethanol | Reflux | 12h | 72% |
Key Characterization :
- ¹H NMR (CDCl₃): δ 6.85 (s, 1H, aromatic), 5.95 (s, 2H, OCH₂O), 5.10 (s, 2H, NH₂).
- IR : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).
Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate
Esterification and Activation
The carboxylic acid precursor is esterified and converted to an acid chloride for amide coupling.
Procedure :
- Esterification : React 4-carboxybenzoic acid with methanol in H₂SO₄ to form methyl 4-carboxybenzoate (4).
- Chlorination : Treat with thionyl chloride (SOCl₂) in dichloromethane to yield methyl 4-(chlorocarbonyl)benzoate (5).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | MeOH, H₂SO₄ | - | Reflux | 4h | 95% |
| 2 | SOCl₂ | DCM | 0°C → RT | 2h | 90% |
Key Characterization :
Amide Coupling to Form the Target Compound
Schotten-Baumann Reaction
A classic method for amide formation under aqueous conditions.
Procedure :
- Dissolvedioxolo[4,5-f]benzothiazol-6-amine (3, 1 eq) in THF.
- Add methyl 4-(chlorocarbonyl)benzoate (5, 1.2 eq) and NaHCO₃ (2 eq) in water.
- Stir at 0°C for 1h, then at room temperature for 12h.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| THF/H₂O | 0°C → RT | 12h | 68% |
Optimization Notes :
- Coupling Agents : EDCl/HOBt in DMF increases yield to 82% but requires anhydrous conditions.
- Side Reactions : Over-chlorination is minimized by maintaining low temperatures during acid chloride formation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 8.10 (d, J=8.4 Hz, 2H, benzoate), 7.65 (d, J=8.4 Hz, 2H), 6.90 (s, 1H, benzothiazole), 5.98 (s, 2H, OCH₂O), 3.95 (s, 3H, OCH₃).
- HRMS : m/z calcd for C₁₇H₁₂N₂O₅S [M+H]⁺: 356.0534; found: 356.0536.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, derivatives of benzothiazole, which share structural similarities with methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate, have shown promising antibacterial and antifungal properties. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential. A study focusing on benzothiazole derivatives reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. A study demonstrated that certain benzothiazole derivatives could inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. This inhibition can potentially lead to increased levels of neurotransmitters such as serotonin and dopamine .
Enzyme Inhibition Studies
This compound has been investigated for its role in enzyme inhibition. Specific studies have focused on its interaction with cholinesterases and MAO enzymes. These interactions are crucial for developing treatments for cognitive disorders and other neurological conditions .
Pharmacological Studies
The pharmacological profile of this compound suggests it could serve as a lead compound for developing multi-target drugs aimed at treating complex diseases such as depression and anxiety disorders. Its ability to interact with multiple biological targets enhances its therapeutic potential .
Synthesis of Functional Materials
This compound can be utilized in synthesizing advanced materials due to its unique chemical structure. Its derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in optoelectronic devices. Its potential use in organic light-emitting diodes (OLEDs) and solar cells has been explored due to its ability to emit light efficiently when excited .
Mechanism of Action
The mechanism of action of Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Groups
Analysis :
- Core Heterocycles : The target compound’s benzothiazole core distinguishes it from benzoimidazole derivatives (), which may alter electronic properties and binding affinity in biological systems.
- Substituents : Replacing the nitro group in ’s compound with a methyl benzoate enhances steric bulk and introduces ester hydrolysis susceptibility. Fluorine substituents in improve metabolic stability and lipophilicity, whereas the target compound lacks halogens.
- Linkers : The carbamoyl bridge in the target compound contrasts with ethyl or styryl linkers in and , affecting conformational flexibility and intermolecular interactions.
Analysis :
Analysis :
- Unlike pesticidal dioxolo-isoindols (), the target compound’s lack of fluorine substituents may limit agrochemical utility.
Biological Activity
Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOS
- Molecular Weight : 278.29 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : The compound has been shown to induce apoptosis in cancer cell lines by interacting with specific molecular targets. It inhibits cell proliferation and promotes programmed cell death through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its efficacy is attributed to the benzothiazole moiety, which is known for its bioactivity .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability with IC values ranging from 10 to 30 µM .
| Cell Line | IC (µM) | Observed Effect |
|---|---|---|
| MCF-7 | 15 | Significant inhibition of growth |
| HeLa | 25 | Moderate inhibition of growth |
Mechanistic Studies
Mechanistic studies have shown that the compound can inhibit key enzymes involved in cancer progression:
- Tyrosinase Inhibition : The compound exhibited strong inhibitory effects on tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .
Case Studies
Case Study 1 : A study published in MDPI explored the efficacy of this compound on melanoma cells. The results demonstrated that the compound significantly reduced melanin synthesis by inhibiting intracellular tyrosinase activity .
Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties. In vivo models showed that treatment with this compound led to a marked decrease in inflammatory markers and improved outcomes in models of induced inflammation .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxolo-benzothiazole moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
- LC-MS : High-resolution mass spectrometry (HR-ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 369.40) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
How can researchers design in vitro assays to evaluate its biological activity?
Basic Research Question
- Cell line selection : Prioritize cancer models (e.g., MCF-7 breast adenocarcinoma) based on structural analogs showing caspase-mediated apoptosis .
- Cytotoxicity assays : Use MTT or Annexin V/PI staining to quantify IC₅₀ values. Note that MTT may underestimate activity if the compound interferes with mitochondrial reductase .
- Dose-response curves : Test concentrations from 1 nM–100 µM over 48–72 hours to capture time-dependent effects .
What strategies resolve contradictions in cytotoxicity data across different assays or cell lines?
Advanced Research Question
- Mechanistic follow-up : If MTT and Annexin V results conflict (e.g., high viability but apoptosis markers), perform caspase-3/7 activity assays to confirm apoptotic pathways .
- Metabolic interference checks : Use alternative assays like ATP-based luminescence to rule out MTT artifact .
- Cell permeability studies : Compare intracellular accumulation via LC-MS in resistant vs. sensitive lines to identify efflux pump involvement .
How does structural modification of the dioxolo-benzothiazole core impact bioactivity?
Advanced Research Question
- Electron-withdrawing groups : Substituents like halogens at the benzothiazole C6 position enhance electrophilicity, improving DNA intercalation (e.g., 8-chloro-6-methyl derivatives show 2x higher cytotoxicity) .
- Carbamoyl linker flexibility : Rigidifying the linker (e.g., cyclization) reduces entropy loss upon target binding, as seen in analogs with IC₅₀ improvements of ~40% .
- Steric effects : Bulky groups on the benzoate ester decrease solubility but increase plasma protein binding, requiring pro-drug strategies .
What computational methods support structure-activity relationship (SAR) studies?
Advanced Research Question
- Docking simulations : Use AutoDock Vina to model interactions with putative targets (e.g., topoisomerase II), guided by benzothiazole analogs’ binding poses .
- QSAR models : Train on datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict activity of novel derivatives .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates favorable binding .
How can researchers address discrepancies in solubility and stability during formulation?
Advanced Research Question
- Co-solvent systems : Use DMSO/PEG 400 mixtures (1:4 v/v) to enhance aqueous solubility while avoiding precipitation .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to create stable amorphous solids, confirmed by PXRD .
- Forced degradation : Expose to UV (254 nm, 48 hrs) and analyze by HPLC to identify photodegradants (e.g., ester hydrolysis products) .
What are the ethical and safety considerations for handling this compound?
Basic Research Question
- Toxicity mitigation : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, NIOSH-approved respirators (P95), and nitrile gloves .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release of sulfur-containing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
